4-(Methylthio)benzyl 2H-chromene-3-carboxylate
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Overview
Description
4-(Methylthio)benzyl 2H-chromene-3-carboxylate is a complex organic compound that belongs to the class of chromenes. Chromenes are bicyclic oxygen heterocycles containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylthio)benzyl 2H-chromene-3-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction between 4-(Methylthio)benzaldehyde and 2H-chromene-3-carboxylic acid in the presence of a catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(Methylthio)benzyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
4-(Methylthio)benzyl 2H-chromene-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(Methylthio)benzyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
4H-chromene-3-carboxylate derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications.
2H-chromene analogs: These compounds have a similar chromene scaffold but differ in the position of the double bond and other structural features
Uniqueness
4-(Methylthio)benzyl 2H-chromene-3-carboxylate is unique due to the presence of the methylthio group, which can impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H16O3S |
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Molecular Weight |
312.4 g/mol |
IUPAC Name |
(4-methylsulfanylphenyl)methyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C18H16O3S/c1-22-16-8-6-13(7-9-16)11-21-18(19)15-10-14-4-2-3-5-17(14)20-12-15/h2-10H,11-12H2,1H3 |
InChI Key |
ONRRSEXYOKXTBG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)COC(=O)C2=CC3=CC=CC=C3OC2 |
Origin of Product |
United States |
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